

Application Note: Quantification of Sisomicin Sulfate in Plasma by HPLC-MS/MS

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Compound of Interest		
Compound Name:	Sisomicin Sulfate	
Cat. No.:	B1208419	Get Quote

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Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantification of **sisomicin sulfate** in plasma. Sisomicin is a broad-spectrum aminoglycoside antibiotic, and monitoring its plasma concentration is crucial for therapeutic drug monitoring and pharmacokinetic studies.[1] The described method utilizes protein precipitation for sample preparation, followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry for detection. This method provides the necessary selectivity and sensitivity for clinical and preclinical applications.

Introduction

Sisomicin is an aminoglycoside antibiotic effective against a wide range of bacterial infections. [1] Due to its potential for nephrotoxicity and ototoxicity, therapeutic drug monitoring is essential to ensure efficacy while minimizing adverse effects. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become a primary tool for the bioanalysis of antibiotics in plasma due to its high sensitivity, selectivity, and speed.[2] This document provides a detailed protocol for the quantification of **sisomicin sulfate** in plasma using HPLC-MS/MS.

Experimental Protocols



Materials and Reagents

- · Sisomicin Sulfate reference standard
- Internal Standard (IS) (e.g., Tobramycin or another suitable aminoglycoside not present in the study samples)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (drug-free)

Instrumentation

- HPLC System: A system capable of delivering accurate and precise gradients, such as a Waters ACQUITY UPLC H-Class System.[3]
- Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source, such as a Waters Xevo TQD or equivalent.[2]
- Analytical Column: A reversed-phase C18 column, for example, an ACQUITY UPLC BEH
 C18 column (2.1 x 100 mm, 1.7 μm).[4]

Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare stock solutions of **sisomicin sulfate** and the internal standard in ultrapure water.
- Working Standard Solutions: Serially dilute the stock solutions with a mixture of methanol and water (50:50, v/v) to prepare working standard solutions for calibration curves and quality control samples.
- Internal Standard Working Solution: Prepare a working solution of the internal standard in methanol.



Sample Preparation

A protein precipitation method is employed for the extraction of sisomicin from plasma.[4]

- Aliquot 50 μL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
- Add 200 μL of the internal standard working solution in methanol.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).
- Vortex for 30 seconds and transfer to an autosampler vial for injection.

HPLC Conditions

- Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 μm)[4]
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.3 mL/min[4]
- Column Temperature: 40°C
- Injection Volume: 5 μL
- Gradient Elution:
 - o 0-0.5 min: 5% B



o 0.5-2.5 min: 5-95% B

o 2.5-3.5 min: 95% B

o 3.5-3.6 min: 95-5% B

3.6-5.0 min: 5% B

MS/MS Conditions

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.0 kV

Source Temperature: 150°C

• Desolvation Temperature: 400°C

Desolvation Gas Flow: 800 L/hr

Cone Gas Flow: 50 L/hr

Collision Gas: Argon

Data Acquisition: Multiple Reaction Monitoring (MRM)

Table 1: MRM Transitions and Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Sisomicin	448.3	160.1	30	20
Tobramycin (IS)	468.3	163.1	35	25

Note: The exact m/z values and optimal cone and collision energies may vary slightly between instruments and should be optimized.



Method Validation Summary

The method was validated according to regulatory guidelines, and the key performance characteristics are summarized below.

Table 2: Method Validation Parameters

Parameter	Result
Linearity Range	10 - 5000 ng/mL
Correlation Coefficient (r²)	> 0.995
Lower Limit of Quantification (LLOQ)	10 ng/mL
Limit of Detection (LOD)	2 ng/mL
Precision (%RSD)	
Intra-day	< 10%
Inter-day	< 12%
Accuracy (% Bias)	
Intra-day	Within ±10%
Inter-day	Within ±12%
Recovery	> 85%
Matrix Effect	Minimal and compensated by IS

Data Presentation

The following tables summarize the quantitative data obtained during method validation.

Table 3: Calibration Curve Data



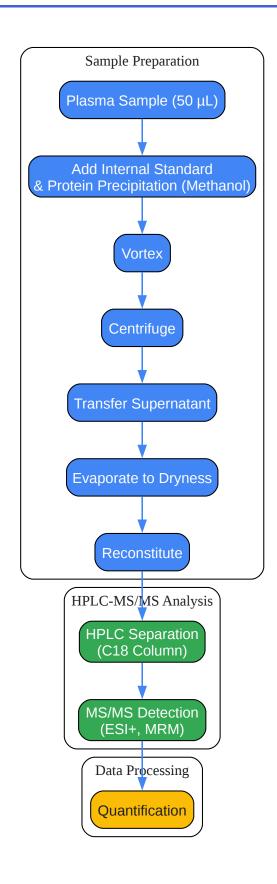
Concentration (ng/mL)	Mean Peak Area Ratio (Analyte/IS)
10	0.025
50	0.128
100	0.255
500	1.27
1000	2.58
2500	6.45
5000	12.9

Table 4: Precision and Accuracy Data

QC Level	Concentrati on (ng/mL)	Intra-day Precision (%RSD)	Intra-day Accuracy (% Bias)	Inter-day Precision (%RSD)	Inter-day Accuracy (% Bias)
LLOQ	10	8.5	-5.2	10.2	-7.8
Low	30	6.2	3.1	8.1	4.5
Medium	300	4.5	1.8	6.5	2.3
High	4000	3.8	-2.5	5.9	-3.1

Visualizations

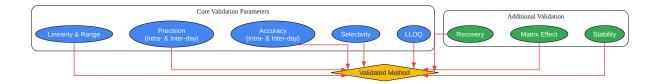




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Caption: Experimental workflow for **sisomicin sulfate** quantification in plasma.





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Caption: Logical relationship of the method validation process.

Conclusion

The HPLC-MS/MS method described provides a reliable, sensitive, and selective approach for the quantification of **sisomicin sulfate** in plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a clinical or research setting. The validation data demonstrates that the method meets the criteria for bioanalytical method validation, ensuring accurate and precise results for pharmacokinetic studies and therapeutic drug monitoring.

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